molecular formula C15H12N2O2 B020766 5,5-Diphenyl-D10-hydantoin CAS No. 65854-97-9

5,5-Diphenyl-D10-hydantoin

Cat. No. B020766
CAS RN: 65854-97-9
M. Wt: 262.33 g/mol
InChI Key: CXOFVDLJLONNDW-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

5,5-Diphenyl-D10-hydantoin, a derivative of diphenylhydantoin, involves complex synthesis processes that have been explored to understand its metabolic and chemical pathways. The synthesis of related compounds, such as 5,5-bis(3-hydroxyphenyl)hydantoin, involves starting from precursors like 4,4'-dihydroxybenzophenone and employing techniques like gas chromatography and mass spectrometry for identification (Thompson et al., 1976). Another approach highlighted the synthesis of 5-phenyl-d5-phenyl-d5-hydantoin from benzene-d6, showcasing a method that employs a five-step synthesis process to create a labeled drug suitable for metabolic studies (Andresen & Biemann, 1978).

Scientific Research Applications

  • Inhibition of Parathyroid Hormone-Induced Bone Resorption

    Diphenyl hydantoin may induce pseudo-hypoparathyroidism by inhibiting parathyroid hormone-induced bone resorption in tissue culture (Harris & Goldhaber, 1974).

  • Probe for Metabolic Studies

    5-phenyl-5-phenyl-d5-hydantoin, a derivative, serves as a useful probe for metabolic studies and internal standards in body fluid analyses (Andresen & Biemann, 1978).

  • Inhibitors of Tumor Multidrug Resistance Efflux Pump

    The 5-aromatic hydantoin-3-acetate derivatives are potent inhibitors of the tumor multidrug resistance efflux pump P-glycoprotein (ABCB1), with significant implications in cancer research (Żesławska et al., 2016).

  • Anticonvulsant Therapy

    Sodium diphenyl hydantoinate is effective in controlling or reducing convulsive seizures in patients refractory to other therapies (Merritt & Putnam, 1940).

  • Antitumor Agents

    Some hydantoin derivatives, like 5,5-bis(4-chlorophenyl)-1,3-dichlorohydantoin, show high antitumor activity, especially against lymphocytic leukemia in mice (Rodgers et al., 1977).

  • Potential Psychotropic Agents

    Derivatives such as 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin show potential as psychotropic agents (Grzegożek & Szpakiewicz, 2006).

  • Metabolic Studies

    5,5-Bis(4-hydroxyphenyl) hydantoin is a minor metabolite of diphenylhydantoin in rats and humans, useful in metabolic studies (Thompson et al., 1976).

  • Affinity for CB1 Cannabinoid Receptor

    Substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives demonstrate high affinity for the CB1 cannabinoid receptor (Muccioli et al., 2005).

  • Antiproliferative Activity in Cancer Research

    New derivatives of hydantoin have shown potential antiproliferative activity against breast and colon cancer cells (Hmuda et al., 2014).

  • Ultrasound-Assisted Synthesis

    The ultrasound-assisted synthesis of 5,5-diphenylhydantoin and its derivatives facilitates rapid, efficient, and mild production, increasing diversity within the hydantoin family (Arani & Safari, 2011).

  • Neurophysiological Effects Related to Anticonvulsant Activity

    Diphenyl-hydantoin (DPH), a widely used anticonvulsant, has neurophysiological effects related to its anticonvulsant activity (Ayala & Johnston, 1978).

  • Stable Isotope Dilution Method

    A study presents a method for the quantitation of 5,5-diphenylhydantoin and its major metabolite using stable isotope dilution (Van Langenhove et al., 1981).

  • Solvent Effects on Pharmacological Activity

    The pharmacological activity of 3-substituted-5,5-diphenylhydantoins is influenced by solvent effects, important for understanding their structure-activity relationship (Banjac et al., 2007).

  • In Vitro Cytotoxic Activity Against Human Leukemia Cells

    Phenytoin derivatives have shown cytotoxic activity against human leukemia cells in vitro (Śladowska et al., 2016).

  • Electrochemical Characterization

    Phenytoin and its derivatives undergo oxidation at bare gold electrodes, a process involving electron and proton transfer (Trišović et al., 2015).

  • Reducing Genetic Damage

    GLA combined with diphenyl hydantoin reduces genetic damage in cells, protecting them from accumulating genetic damage (Ponnala et al., 2009).

  • Comparison of Anticonvulsant Activities

    Bicyclic hydantoins with bridgehead nitrogen have less potent neuronal voltage-dependent sodium channel binding than monocyclic counterparts, affecting anticonvulsant activity (Brouillette et al., 1994).

Safety And Hazards

5,5-Diphenyl-D10-hydantoin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Carcinogenicity, Reproductive Toxicity, and as a Combustible dust . In addition to the reports of increased incidence of congenital malformations, such as cleft lip/ palate and heart malformations in children of women receiving phenytoin, there have been reports of a foetal hydantoin syndrome, consisting of prenatal growth deficiency, micro-encephaly, and mental deficiency in children born to mothers who have received phenytoin .

Future Directions

The antiepileptic activity of 5,5-diphenyl-hydantoin has been known since 1938; it has been employed very effectively as the drug Dilantin. In addition, a number of other biological activities of hydantoin derivatives are known, as in their uses as herbicides and fungicides . The importance of hydantoins in the synthesis of biologically active compounds has led and is still leading to the development of many methods for their preparation .

properties

IUPAC Name

5,5-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOFVDLJLONNDW-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Diphenyl-D10-hydantoin

CAS RN

65854-97-9
Record name 65854-97-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Diphenyl-D10-hydantoin
Reactant of Route 2
Reactant of Route 2
5,5-Diphenyl-D10-hydantoin
Reactant of Route 3
Reactant of Route 3
5,5-Diphenyl-D10-hydantoin
Reactant of Route 4
Reactant of Route 4
5,5-Diphenyl-D10-hydantoin
Reactant of Route 5
Reactant of Route 5
5,5-Diphenyl-D10-hydantoin
Reactant of Route 6
Reactant of Route 6
5,5-Diphenyl-D10-hydantoin

Citations

For This Compound
2
Citations
LP Padhye, CH Huang - WEFTEC 2012, 2012 - accesswater.org
The occurrence and removal of thirty representative pharmaceutical and personal care products (PPCPs) in two urban wastewater treatment plants (WWTPs) were investigated for the …
Number of citations: 4 www.accesswater.org
RN Prentice - 2020 - ourarchive.otago.ac.nz
Epilepsy is a common and serious neurological disorder to which a high proportion of patients continue to be considered “drug-resistant” despite the availability of a host of anti-seizure …
Number of citations: 0 ourarchive.otago.ac.nz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.